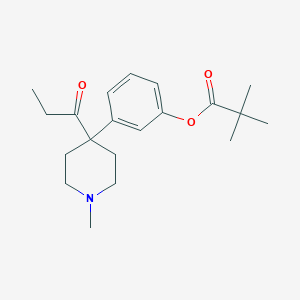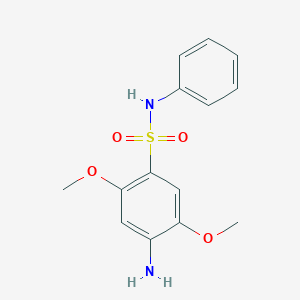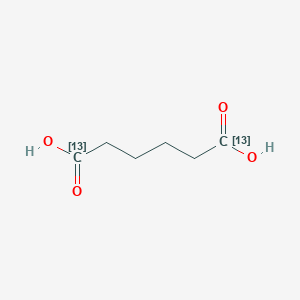
(9Z,12Z)-Octadeca-9,12-dien-1-ol
Übersicht
Beschreibung
Wirkmechanismus
Target of Action
Linoleyl alcohol, also known as (9Z,12Z)-Octadeca-9,12-dien-1-ol, is a fatty alcohol . It is a structural analog of Linoleic acid without an α-carboxyl group It is known to interact with enzymes such as potato tuber lipoxygenase .
Mode of Action
The interaction of Linoleyl alcohol with its targets leads to various biochemical changes. For instance, the dioxygenation of Linoleyl alcohol by potato tuber lipoxygenase leads to the formation of two positional isomeric products - 9- and 13-hydroperoxyoctadecadien-1-ols .
Biochemical Pathways
It is known that the compound plays a role in the dioxygenation process catalyzed by lipoxygenase . This process leads to the formation of hydroperoxy derivatives, which are involved in various biological processes.
Pharmacokinetics
It is known that the compound is a liquid at room temperature , which may influence its absorption and distribution in the body.
Result of Action
It is known that the compound’s interaction with lipoxygenase leads to the formation of hydroperoxy derivatives . These derivatives can have various biological effects, depending on the specific context and environment.
Action Environment
The action, efficacy, and stability of Linoleyl alcohol can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its bioavailability and thus its biological effects . Moreover, the compound’s interactions with other molecules in its environment can also influence its action.
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Linoleylalkohol wird typischerweise durch Reduktion von Linolsäure synthetisiert. Diese Reduktion kann mit verschiedenen Reduktionsmitteln wie Lithiumaluminiumhydrid (LiAlH4) oder katalytischer Hydrierung erreicht werden. Die Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Tetrahydrofuran (THF) und Temperaturen im Bereich von 0 °C bis Raumtemperatur .
Industrielle Produktionsverfahren: In industriellen Umgebungen wird Linoleylalkohol durch Hydrierung von Linolsäure unter Verwendung eines Metallkatalysators wie Palladium auf Kohlenstoff (Pd/C) hergestellt. Der Prozess wird unter kontrolliertem Druck und Temperatur durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten .
Analyse Chemischer Reaktionen
Reaktionstypen: Linoleylalkohol unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Linoleylalkohol kann oxidiert werden, um Linolsäure zu bilden.
Reduktion: Wie bereits erwähnt, wird Linoleylalkohol durch die Reduktion von Linolsäure hergestellt.
Häufige Reagenzien und Bedingungen:
Oxidation: Kaliumpermanganat (KMnO4), Chromtrioxid (CrO3)
Reduktion: Lithiumaluminiumhydrid (LiAlH4), katalytische Hydrierung mit Palladium auf Kohlenstoff (Pd/C)
Substitution: Halogenwasserstoffe (HCl, HBr, HI)
Hauptprodukte:
Oxidation: Linolsäure
Reduktion: Linoleylalkohol
Substitution: Alkylhalogenide
Wissenschaftliche Forschungsanwendungen
Linoleylalkohol hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung, darunter:
Biologie: In Studien zum Lipidstoffwechsel und zur Enzymerkennung eingesetzt.
Medizin: Für sein Potenzial zur Gewichtsreduktion und zur Behandlung des metabolischen Syndroms untersucht.
Industrie: Wird bei der Herstellung von Tensiden, Schmiermitteln und Kosmetika verwendet.
5. Wirkmechanismus
Linoleylalkohol entfaltet seine Wirkungen hauptsächlich durch seine Wechselwirkung mit Enzymen und zellulären Signalwegen. So kann es beispielsweise von Lipoxygenase-Enzymen oxidiert werden, um Hydroperoxide zu bilden, die eine Rolle bei der Zellsignalisierung und Entzündung spielen . Außerdem kann Linoleylalkohol in Lipidmembranen eingebaut werden und die Membranfluidität und -funktion beeinflussen .
Vergleich Mit ähnlichen Verbindungen
Linoleylalkohol ist strukturell ähnlich anderen Fettalkoholen wie Oleylalkohol und Linolenylalkohol. Es ist aufgrund seiner polyungesättigten Natur und des Vorhandenseins von zwei Doppelbindungen in seiner Struktur einzigartig .
Ähnliche Verbindungen:
Oleylalkohol: Ein einfach ungesättigter Fettalkohol mit einer Doppelbindung.
Linolenylalkohol: Ein polyungesättigter Fettalkohol mit drei Doppelbindungen.
Die einzigartige Struktur von Linoleylalkohol ermöglicht es ihm, an bestimmten biochemischen Signalwegen und Reaktionen teilzunehmen, die andere Fettalkohole möglicherweise nicht aufweisen, was ihn zu einer wertvollen Verbindung in verschiedenen wissenschaftlichen und industriellen Anwendungen macht .
Eigenschaften
CAS-Nummer |
506-43-4 |
|---|---|
Molekularformel |
C18H34O |
Molekulargewicht |
266.5 g/mol |
IUPAC-Name |
octadeca-9,12-dien-1-ol |
InChI |
InChI=1S/C18H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19/h6-7,9-10,19H,2-5,8,11-18H2,1H3 |
InChI-Schlüssel |
JXNPEDYJTDQORS-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCCO |
Isomerische SMILES |
CCCCC/C=C\C/C=C\CCCCCCCCO |
Kanonische SMILES |
CCCCCC=CCC=CCCCCCCCCO |
Key on ui other cas no. |
506-43-4 |
Synonyme |
9,12-octadecadien-1-ol linoleyl alcohol linoleyl alcohol, (E,E)-isomer linoleyl alcohol, (Z,Z)-isome |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

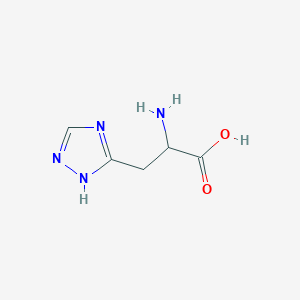

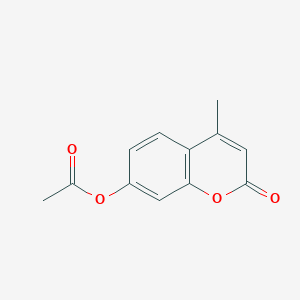
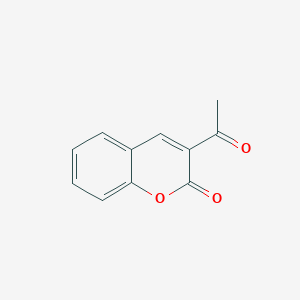

![Pyrrolidine, 1-(2-fluoro-3-methyl-1-oxopentyl)-2,5-dimethyl-, [2R-[1(2R*,3S*),2alpha,5beta]]-(9CI)](/img/structure/B160214.png)
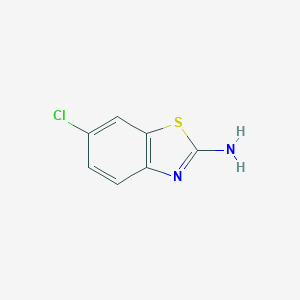
![1-Acetylbicyclo[1.1.1]pentane](/img/structure/B160217.png)

![6-Methoxy-3'-phenylspiro[benzofuran-2(3H),2'-oxiran]-3-one](/img/structure/B160223.png)
